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Compound of Interest

Compound Name: Bisphenol P

Cat. No.: B057184

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol P (BPP), with the CAS number 2167-51-3, is a member of the bisphenol family of
chemical compounds. Structurally, it is 4,4'-(1,4-Phenylenediisopropylidene)bisphenol. Like
other bisphenols, BPP is used in the manufacturing of polymers, resins, and other materials.
Due to structural similarities to the well-studied endocrine disruptor Bisphenol A (BPA), there is
growing interest and concern regarding the biological activity and potential health effects of
BPP. This technical guide provides a comprehensive overview of the available scientific
information on Bisphenol P, focusing on its chemical properties, synthesis, analytical methods,
biological effects, and associated experimental protocols.

Chemical and Physical Properties

Bisphenol P is a white to off-white powder. A summary of its key chemical and physical
properties is presented in Table 1.
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Property Value Reference
CAS Number 2167-51-3
Molecular Formula C24H2602
Molecular Weight 346.46 g/mol
4,4'-(1,4-
IUPAC Name Phenylenediisopropylidene)bis
phenol

BPP, 4,4'-[1,4-Phenylenebis(1-

Synonyms ) ]
methylethylidene)]bisphenol
Melting Point 193-195 °C
Soluble in methanol, ethanol,
N acetone, and other organic
Solubility ]
solvents. Poorly soluble in
water.
Appearance White to off-white powder

Synthesis and Purification

The synthesis of bisphenols, including BPP, generally involves the acid-catalyzed condensation
of a phenol with a ketone or aldehyde. While a specific detailed protocol for BPP is not readily
available in the provided search results, a general procedure can be adapted from the
synthesis of other bisphenols, such as Bisphenol A.

General Synthesis Protocol

A plausible synthesis route for Bisphenol P involves the reaction of phenol with 1,4-
diacetylbenzene in the presence of a strong acid catalyst.

Experimental Protocol:

¢ Reaction Setup: To a reaction vessel equipped with a stirrer, condenser, and thermometer,
add an excess of phenol.
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Catalyst Addition: Introduce a strong acid catalyst, such as hydrochloric acid or a sulfonated
polystyrene resin.

Reactant Addition: Slowly add 1,4-diacetylbenzene to the reaction mixture while maintaining
a specific temperature (e.g., 50-70 °C).

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer
Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Work-up: Upon completion, quench the reaction and separate the product from the reaction

mixture. This may involve neutralization, extraction, and washing steps.

 Purification: The crude product is then purified, typically by recrystallization from a suitable
solvent or a mixture of solvents (e.g., toluene and water).

Purification and Characterization

Purification of the synthesized Bisphenol P is crucial to remove unreacted starting materials
and byproducts.

Experimental Protocol: Recrystallization

» Dissolve the crude Bisphenol P in a minimal amount of a hot solvent in which it is highly
soluble (e.g., methanol or acetone).

e Gradually add a solvent in which Bisphenol P is poorly soluble (e.g., water) until turbidity is
observed.

 Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate
crystal formation.

o Collect the crystals by filtration and wash them with a cold solvent mixture.
e Dry the purified crystals under vacuum.

Characterization: The identity and purity of the synthesized Bisphenol P should be confirmed
using analytical techniques such as:
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» Nuclear Magnetic Resonance (NMR) Spectroscopy (*H and *3C): To confirm the chemical
structure.

e Mass Spectrometry (MS): To determine the molecular weight.

» High-Performance Liquid Chromatography (HPLC): To assess the purity.

Analytical Methodology

Accurate and sensitive analytical methods are essential for the detection and quantification of
Bisphenol P in various matrices, including biological and environmental samples. Ultra-High-
Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS)
is a commonly used technique for this purpose.

Sample Preparation

Proper sample preparation is critical to remove interfering substances and concentrate the
analyte.

Experimental Protocol: Solid-Phase Extraction (SPE) for Biological Samples (e.g., Plasma,
Urine)

o Sample Pre-treatment: Acidify the sample (e.g., with acetic acid) and centrifuge to remove
particulates.

o SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol
followed by water.

o Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

e Washing: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove
polar interferences.

» Elution: Elute Bisphenol P from the cartridge using a stronger organic solvent (e.g., methanol
or acetonitrile).

o Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of
nitrogen and reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
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UPLC-MS/MS Analysis

Instrumental Conditions (General):
e Chromatographic Column: A reverse-phase column (e.g., C18) is typically used.

o Mobile Phase: A gradient of water (often with a modifier like formic acid or ammonium
acetate) and an organic solvent (e.g., acetonitrile or methanol).

« lonization Source: Electrospray ionization (ESI) in negative ion mode is common for
bisphenols.

e Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high
selectivity and sensitivity. Specific precursor-to-product ion transitions for Bisphenol P need
to be determined.

Biological Effects and Signaling Pathways

Bisphenol P, like other bisphenols, is recognized as an endocrine-disrupting chemical. Its
biological effects are primarily mediated through its interaction with nuclear receptors and
subsequent modulation of signaling pathways.

Endocrine Disruption

Studies have shown that BPP can exhibit estrogenic activity. While specific data on its binding
affinity to estrogen receptors (ERa and ER[) are limited, it is presumed to act as an agonist or
antagonist, thereby interfering with normal endocrine function.

PI3K/AKT Signaling Pathway

Recent research has implicated the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling
pathway in the biological effects of Bisphenol P. A study demonstrated that BPP promotes the
metastasis of triple-negative breast cancer cells through the activation of this pathway.[1][2]
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BPP-induced activation of the PI3K/AKT signaling pathway.[1][2]
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Workflow for studying BPP's effect on cell signaling.[1][2]

Quantitative Data

Specific quantitative data for Bisphenol P, such as ECso and ICso values, are not extensively

available in the public domain. However, data for other bisphenols provide a comparative

context for its potential potency.

Bisphenol Assay Endpoint Value Reference
Yeast Estrogen Estrogenic
BPA o ~10—> M
Screen (YES) Activity (ECso)
Estrogen ]
Relative Potency
BPAF Receptor a ~10-fold > BPA
o vs. E2
Binding
Estrogen ] Similar to or
Relative Potency )
BPS Receptor a slightly less than
o vs. E2
Binding BPA
Triple-Negative )
Increased Effective at low
BPP Breast Cancer ) ) ) [11[2]
) ) Migration concentrations
Cell Migration

Metabolism and Toxicokinetics

Detailed in vivo metabolism and toxicokinetic studies specifically for Bisphenol P are limited.

However, based on the metabolic pathways of other bisphenols, it is anticipated that BPP

undergoes phase | and phase Il metabolism.

» Phase | Metabolism: May involve hydroxylation of the aromatic rings, catalyzed by

cytochrome P450 enzymes.

» Phase Il Metabolism: The primary route of detoxification is expected to be glucuronidation

and sulfation of the hydroxyl groups, forming more water-soluble conjugates that can be

readily excreted.
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Pharmacokinetic models, such as Physiologically Based Pharmacokinetic (PBPK) models,
have been developed for other bisphenols and can be adapted to predict the absorption,
distribution, metabolism, and excretion (ADME) of Bisphenol P.[3][4][5] These models are
essential for risk assessment by extrapolating data from in vitro and animal studies to humans.

Experimental Protocols
Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen
for binding to the estrogen receptor.

Experimental Protocol (General):

Receptor Preparation: Prepare a source of estrogen receptors, such as rat uterine cytosol or
recombinant human ERa/ER.

 Incubation: Incubate a constant amount of the receptor preparation and a radiolabeled
estrogen (e.g., [(H]17B-estradiol) with increasing concentrations of unlabeled Bisphenol P.

o Separation: Separate the receptor-bound and free radioligand using a method like
hydroxylapatite or dextran-coated charcoal.

» Quantification: Measure the radioactivity of the bound fraction using liquid scintillation
counting.

o Data Analysis: Plot the percentage of bound radioligand against the concentration of
Bisphenol P to determine the ICso (the concentration that inhibits 50% of the specific binding
of the radioligand).

Cell Proliferation Assay (e.g., MCF-7 E-Screen)

This assay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its
effect on the proliferation of estrogen-responsive cells, such as the human breast cancer cell
line MCF-7.

Experimental Protocol:
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e Cell Seeding: Seed MCF-7 cells in a multi-well plate in a phenol red-free medium
supplemented with charcoal-stripped serum to remove endogenous estrogens.

» Treatment: After allowing the cells to attach, replace the medium with fresh medium
containing various concentrations of Bisphenol P. Include a positive control (e.g., 173-
estradiol) and a vehicle control.

 Incubation: Incubate the cells for a defined period (e.g., 6 days).

o Cell Viability Measurement: Quantify cell proliferation using a suitable method, such as the
sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.

o Data Analysis: Plot cell number or absorbance against the concentration of Bisphenol P to
determine the ECso (the concentration that induces a half-maximal proliferative response).

Conclusion

Bisphenol P is a compound of increasing scientific interest due to its structural similarity to BPA
and its potential as an endocrine disruptor. This guide provides a foundational understanding of
its chemical properties, synthesis, analysis, and known biological effects, with a focus on its
impact on the PI3K/AKT signaling pathway. The provided experimental protocols offer a starting
point for researchers to further investigate the toxicological profile of Bisphenol P. Further
research is warranted to establish a more comprehensive set of quantitative data, including
receptor binding affinities, dose-response relationships for various endpoints, and detailed in
vivo metabolic and pharmacokinetic profiles, to fully assess its potential risk to human health
and the environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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